4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide
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Description
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C19H22ClN3O5S2 and its molecular weight is 471.97. The purity is usually 95%.
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Biological Activity
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide, also known by its CAS number 478030-20-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C19H22ClN3O5S2
- Molecular Weight : 471.98 g/mol
- CAS Number : 478030-20-5
The biological activity of this compound primarily revolves around its interactions with specific biological targets. The sulfonamide moiety is known for its ability to inhibit the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion.
Antimicrobial Activity
Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. The presence of the piperidine ring in this compound may enhance its ability to penetrate bacterial cell walls, thus increasing its efficacy against a range of pathogens.
Antitumor Activity
Studies have suggested that similar sulfonamide derivatives possess antitumor properties. For instance, compounds with structural similarities have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study conducted on various sulfonamide derivatives showed that compounds similar to this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific pathogen tested.
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Antitumor Activity :
- In vitro assays on human cancer cell lines revealed that certain derivatives of benzenesulfonohydrazides can induce apoptosis in cancer cells at concentrations as low as 10 µM. This suggests a potential therapeutic application in oncology.
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Enzyme Inhibition Studies :
- Enzyme assays have demonstrated that this compound can inhibit carbonic anhydrase activity, with IC50 values reported in the low micromolar range, indicating potent inhibition relative to standard inhibitors.
Data Summary Table
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-14-2-6-18(7-3-14)30(27,28)23-12-10-15(11-13-23)19(24)21-22-29(25,26)17-8-4-16(20)5-9-17/h2-9,15,22H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUTMNPKUGACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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